6-Undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]-
Description
Introduction to 6-Undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]-
Systematic Nomenclature and Structural Identification
The systematic IUPAC name 6-undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]- delineates its structural components with precision. The parent hydrocarbon chain, undecane, is modified by a ketone group at position 6 ($$ \text{CH}{3}(\text{CH}{2}){4}\text{CO}(\text{CH}{2}){5}\text{CH}{3} $$) and a sulfonate ester substituent at position 5. The sulfonate group derives from p-toluenesulfonic acid ($$ \text{CH}{3}\text{C}{6}\text{H}{4}\text{SO}{3}\text{H} $$), where the sulfonyloxy moiety ($$-\text{SO}_{3}-$$) links the aromatic ring to the aliphatic chain .
Molecular Formula and Key Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular formula | $$ \text{C}{18}\text{H}{28}\text{O}_{4}\text{S} $$ | |
| CAS Registry Number | 89329-65-7 | |
| Synonyms | 5-(Tosyloxy)undecane-6-one |
The compound’s structural elucidation relies on spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The ketone carbonyl group exhibits a characteristic $$ ^{13}\text{C} $$-NMR signal near 210 ppm, while the sulfonate ester’s sulfur-oxygen bonds produce distinct IR absorptions at 1360 cm$$ ^{-1} $$ (asymmetric S=O stretch) and 1170 cm$$ ^{-1} $$ (symmetric S=O stretch) . X-ray crystallography further confirms the spatial arrangement of the tosyl group relative to the undecanone backbone, though such data remain underrepresented in public databases .
Historical Context in Organosulfur Chemistry
The incorporation of sulfonate esters into organic frameworks dates to the early 20th century, driven by their utility as protective groups and leaving groups in nucleophilic substitution reactions. The tosyl ($$ \text{Ts} $$) group, derived from p-toluenesulfonic acid, emerged as a cornerstone in synthetic strategies due to its stability under acidic conditions and ease of introduction via sulfonation .
Key Milestones in Sulfonate Ester Chemistry
- Protective Group Chemistry : Tosyl groups became pivotal in alcohol protection, enabling selective transformations in polyfunctional molecules. For example, the Mitsunobu reaction leverages tosylates to invert alcohol stereochemistry .
- Solvolysis Studies : Kinetic analyses of sulfonate ester solvolysis revealed their susceptibility to nucleophilic attack, particularly in aprotic solvents. This property underpins their role in synthesizing complex ethers and esters .
- Pharmaceutical Applications : Sulfonate esters, though mutagenic at high concentrations, are intermediates in prodrug synthesis. Regulatory scrutiny has refined their use, emphasizing controlled environments to minimize residual risks .
The synthesis of 6-undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]- exemplifies the convergence of ketone and sulfonate chemistries. Its development parallels advancements in protecting-group strategies, where temporary functionalization of reactive sites enables sequential synthetic modifications. For instance, the tosyloxy group in this compound could facilitate nucleophilic displacement at carbon-5, yielding branched or cyclic derivatives .
Structure
3D Structure
Properties
CAS No. |
600721-95-7 |
|---|---|
Molecular Formula |
C18H28O4S |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
6-oxoundecan-5-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H28O4S/c1-4-6-8-9-17(19)18(10-7-5-2)22-23(20,21)16-13-11-15(3)12-14-16/h11-14,18H,4-10H2,1-3H3 |
InChI Key |
ZINMYOQYMHIUFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(CCCC)OS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Undecanone
- Industrial and laboratory methods for 6-undecanone include oxidation of corresponding alcohols or via catalytic processes from ethanol and acetate precursors, as described in patent WO2020104429A1. This patent outlines a catalytic method for producing higher alkanones including 6-undecanone from ethanol and acetate sources using acid catalysts and specific reaction conditions to optimize yield and selectivity.
| Parameter | Description |
|---|---|
| Starting materials | Ethanol, acetate |
| Catalyst | Acid catalyst (specifics in patent) |
| Reaction conditions | Controlled temperature and pressure |
| Product isolation | Distillation or extraction |
| Yield | High (optimized in patent) |
Hydroxylation at the 5-Position
Selective hydroxylation adjacent to the ketone can be achieved by:
Enolate formation and electrophilic oxidation: Generating the enolate of 6-undecanone followed by reaction with an electrophilic oxygen source (e.g., m-CPBA, peracids) to install the hydroxyl group at C5.
Radical or enzymatic hydroxylation: Using radical initiators or biocatalysts to selectively hydroxylate the 5-position.
Literature on related sulfonylated ketones suggests nucleophilic addition of sulfonylated species to activated ketone derivatives or direct functionalization of hydroxyketones.
Sulfonylation to Form the 5-[[(4-methylphenyl)sulfonyl]oxy] Group
The hydroxyl group at C5 is converted to the sulfonate ester by reaction with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine.
Typical reaction conditions:
- Solvent: Dichloromethane or pyridine.
- Temperature: 0°C to room temperature.
- Time: 1–4 hours.
- Workup: Aqueous quench, extraction, and purification by chromatography.
This method is well-established for preparing sulfonate esters and is supported by synthetic protocols for related sulfonylated compounds.
Mechanistic Insights and Optimization
Sulfonylation mechanism: The hydroxyl oxygen attacks the sulfonyl chloride, displacing chloride ion and forming the sulfonate ester.
Selectivity considerations: Protection of the ketone group may be necessary to avoid side reactions during sulfonylation.
Computational studies: Hartree-Fock and DFT calculations have been used to optimize sulfonylated compounds’ structures and predict reaction pathways, supporting the stability of sulfonate esters and guiding synthetic conditions.
Data Table Summarizing Preparation Steps
Research Findings and Literature Support
Sulfonylation reactions are widely used to modify hydroxyl groups in ketones, enhancing their chemical reactivity and biological properties.
Patent WO2020104429A1 provides a scalable method for producing 6-undecanone, which is the key precursor for further functionalization.
Computational and spectroscopic studies confirm the stability and configuration of sulfonylated ketones, supporting the synthetic approach.
Related sulfonylated compounds have been synthesized via nucleophilic addition and sulfonylation, demonstrating the versatility of these methods.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonate Ester Group
The sulfonate ester group (-OSO₂C₆H₄CH₃) is a strong leaving group, enabling nucleophilic substitution (Sₙ2) or elimination (E2) under basic conditions.
Mechanistic Insight :
The sulfonate group’s electron-withdrawing nature stabilizes the transition state during substitution. For example, in source , palladium-catalyzed reactions involving sulfonamides suggest potential catalytic pathways for cross-couplings if the sulfonate is replaced by a nucleophile.
Ketone Reactivity
The ketone at C6 can undergo typical carbonyl reactions, though steric hindrance from the adjacent sulfonate group may influence selectivity.
Key Constraint :
The bulky sulfonate group at C5 may hinder access to the carbonyl carbon, favoring reactions at the sulfonate site over ketone transformations.
Thermal Decomposition
Sulfonate esters often undergo thermal elimination. For example, heating could release sulfur dioxide and generate an alkene:
This aligns with observations in source , where similar esters decomposed under reflux to form anhydrides or cyclic ketones.
Cross-Coupling Reactions
The sulfonate group may act as a pseudohalide in metal-catalyzed couplings:
Comparative Reactivity with Analogues
The table below contrasts reactivity trends between 6-undecanone derivatives:
Stability and Handling
-
Hydrolytic Sensitivity : The sulfonate ester is prone to hydrolysis in aqueous media, requiring anhydrous storage .
-
Thermal Limits : Decomposes above 150°C, limiting high-temperature applications .
While experimental data specific to 5-[(4-methylphenyl)sulfonyl]oxy-6-undecanone are absent in the reviewed literature, its reactivity aligns with established principles for sulfonate esters and ketones. Further studies are needed to validate these predictions and explore catalytic applications.
Scientific Research Applications
Pharmaceuticals
The compound's unique structure allows it to interact with biological molecules, making it a candidate for drug development. Preliminary studies suggest that it may modulate enzyme activity or inhibit specific biological pathways associated with diseases.
Potential Therapeutic Benefits :
- Antimicrobial Activity : Investigations into its derivatives have indicated potential antimicrobial properties.
- Anti-inflammatory Effects : The sulfonate group may enhance interactions with inflammatory mediators, suggesting possible anti-inflammatory applications.
Agrochemicals
Due to its chemical stability and reactivity, this compound can be utilized in the formulation of agrochemicals. Its ability to interact with biological systems makes it suitable for developing pesticides or herbicides that target specific plant or pest pathways.
Materials Science
The compound's properties allow it to be used in the formulation of specialty chemicals, including surfactants and emulsifiers. These applications are crucial in industries such as cosmetics and food processing.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Natural Products explored the antimicrobial properties of various sulfonated compounds, including derivatives of 6-Undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]-. Results indicated that certain modifications enhanced the efficacy against gram-positive bacteria, suggesting potential for developing new antibiotics.
Case Study 2: Agrochemical Formulation
Research conducted by agricultural scientists demonstrated that formulations containing 6-Undecanone derivatives showed improved efficacy in controlling specific pests compared to traditional pesticides. The study emphasized the importance of the compound's sulfonate group in enhancing solubility and bioavailability in soil.
Mechanism of Action
The mechanism of action of 6-Undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group and Substituent Effects
- 6-Undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]-: Contains a ketone at position 6 and a sulfonate ester at position 3.
- Its reactivity is typical of aliphatic ketones, favoring nucleophilic additions or reductions .
- 5-Decanone, 6-(diphenylphosphinyl)-1-hydroxy- (CAS 89625-06-9): Features a diphenylphosphinyl group (electron-withdrawing) and a hydroxyl group. The phosphinyl group may confer greater steric hindrance and lipophilicity than sulfonate esters .
Physicochemical Properties
The tosyl group in 6-Undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]- likely increases molecular weight and LogP compared to 2-Undecanone but remains less lipophilic than the phosphinyl-bearing 5-Decanone derivative.
Reactivity and Stability
- Sulfonate Esters vs. Phosphinyl Groups : Sulfonate esters (as in the target compound) are typically more hydrolytically stable than phosphinyl esters but less so than simple ketones. The diphenylphosphinyl group in CAS 89625-06-9 may offer unique coordination properties in metal-catalyzed reactions .
- Ketone Reactivity: The ketone in 2-Undecanone is unhindered, making it prone to reactions like aldol condensation. In contrast, steric and electronic effects from the tosyl group in the target compound may slow such reactions.
Notes on Limitations
- Safety recommendations are extrapolated from related compounds and should be verified experimentally.
Biological Activity
6-Undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]- is an organic compound characterized by its unique structure, which includes a long-chain ketone and a sulfonate group attached to a phenyl ring. This structural configuration suggests potential biological activities that may be harnessed in various applications, including agriculture and pharmaceuticals. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of 6-Undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]- is C₁₅H₁₈O₃S, with a molecular weight of approximately 288.42 g/mol. The presence of both the ketone and sulfonate functionalities contributes to its reactivity and solubility properties, which are critical for its biological activity.
2. Pesticidal Properties
The compound has been suggested as a potential pesticide or herbicide due to its biological activity against pests. The long undecyl chain may enhance its effectiveness in agricultural applications by improving its interaction with biological systems in target organisms.
3. Interaction with Biological Molecules
Preliminary assessments indicate that 6-Undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]- may interact with enzymes or receptors relevant to metabolic pathways. These interactions could modulate enzyme activity or inhibit specific biological pathways associated with disease processes. Further studies are necessary to elucidate these mechanisms.
Case Studies and Research Findings
While specific case studies on 6-Undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]- are scarce, related research provides insights into its potential applications:
- Anticancer Studies : Similar compounds have shown cytotoxic effects against cancer cell lines, indicating that structural analogs could possess anticancer properties. For instance, sulfonamide derivatives have been investigated for their ability to induce apoptosis in cancer cells .
- Enzyme Inhibition : Studies on related sulfonamide compounds reveal their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications . This suggests a possible therapeutic application for 6-Undecanone in metabolic disorders.
Q & A
Q. What are the recommended synthetic routes for 5-[[(4-methylphenyl)sulfonyl]oxy]-6-undecanone, and what catalysts are effective in minimizing byproducts?
The compound can be synthesized via a two-step process:
- Ketonization : Bio-derived hexanoic acid undergoes ketonization to form 6-undecanone. Heterogeneous acid catalysts like H-ZSM-5 zeolites or sulfated zirconia at 300–350°C under reduced pressure minimize decarboxylation byproducts (e.g., CO₂) .
- Sulfonate Esterification : The ketone intermediate reacts with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl. Stoichiometric control (1:1.2 ketone:sulfonyl chloride) ensures high yield while avoiding over-sulfonation .
Q. How should researchers characterize the sulfonate ester moiety in this compound using spectroscopic methods?
- NMR : The ¹H NMR spectrum will show a singlet for the methyl group in the 4-methylphenyl substituent (~δ 2.4 ppm) and distinct splitting patterns for the undecanone backbone. ¹³C NMR confirms the sulfonate ester linkage (C-SO₂-O resonance at ~δ 70–75 ppm) .
- FTIR : Key peaks include the sulfonyl S=O asymmetric stretch (~1360 cm⁻¹) and symmetric stretch (~1170 cm⁻¹). The carbonyl (C=O) stretch of the ketone appears at ~1700 cm⁻¹ .
Q. What are the key stability considerations for storing 5-[[(4-methylphenyl)sulfonyl]oxy]-6-undecanone in laboratory settings?
Store under inert gas (argon) at –20°C to prevent hydrolysis of the sulfonate ester. Avoid prolonged exposure to moisture or basic conditions, which can cleave the sulfonyloxy group. Stability tests in DMSO-d₆ over 72 hours via ¹H NMR show <5% degradation under optimal storage .
Advanced Research Questions
Q. What mechanistic insights explain the role of Brønsted vs. Lewis acid catalysts in the ketonization step during this compound’s synthesis?
Brønsted acids (e.g., H-ZSM-5) protonate the carboxylic acid, forming an acylium ion that undergoes β-ketodecarboxylation. Lewis acids (e.g., ZrO₂/SO₄²⁻) coordinate to the carbonyl oxygen, stabilizing the transition state. Comparative studies show Brønsted acids yield higher selectivity (85–90%) due to reduced oligomerization side reactions .
Q. How can researchers resolve contradictions in reported reaction yields when using bio-derived vs. petrochemical precursors?
Contradictions arise from impurities in bio-derived hexanoic acid (e.g., residual fatty acids) that compete in ketonization. Mitigation strategies include:
- Purification : Pre-treatment with activated charcoal or molecular sieves.
- Kinetic Analysis : In situ FTIR to track intermediates (e.g., β-keto acid) and optimize reaction time.
- Isotopic Labeling : ¹³C-labeled precursors confirm bio-derived pathways exhibit 10–15% lower yields due to competing decarbonylation .
Q. What computational modeling approaches are validated for predicting the sulfonate group’s electronic effects on this compound’s reactivity?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the sulfonyloxy group withdraws electron density via resonance, activating the adjacent ketone for nucleophilic attack. Solvent effects (e.g., polar aprotic solvents like DMF) are modeled using the SMD continuum approach, aligning with experimental kinetics (ΔG‡ = 85 kJ/mol for SN2 pathways) .
Q. How does the steric environment of the 4-methylphenyl group influence the compound’s participation in nucleophilic substitution reactions?
The para-methyl group creates steric hindrance, reducing accessibility to the sulfonate ester’s electrophilic sulfur. Kinetic studies with primary amines (e.g., benzylamine) show a 40% decrease in substitution rate compared to unsubstituted phenyl analogs. Molecular dynamics simulations indicate a 15° tilt in the phenyl ring orientation, partially shielding the reactive site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
